Cas no 1600418-29-8 (MC-GGFG-Exatecan)
MC-GGFG-Exatecan Chemical and Physical Properties
Names and Identifiers
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- MC-Ggfg-DX8951
- Trastuzumab Impurity 1
- BCP31889
- MC-GGFG-Exatecan
- MC-GGFG-DX-8951; MC-GGFG-DX 8951; MC-GGFG-DX
- 6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide
- DA-75355
- 1600418-29-8
- SCHEMBL17325024
- MC-GGFG-DX8951?
- HY-114233
- CS-0080347
- MS-31766
- EX-A6238
- AKOS040742108
-
- Inchi: 1S/C49H51FN8O11/c1-3-49(68)31-19-36-45-29(24-58(36)47(66)30(31)25-69-48(49)67)44-33(14-13-28-26(2)32(50)20-34(56-45)43(28)44)54-40(62)23-53-46(65)35(18-27-10-6-4-7-11-27)55-39(61)22-52-38(60)21-51-37(59)12-8-5-9-17-57-41(63)15-16-42(57)64/h4,6-7,10-11,15-16,19-20,33,35,68H,3,5,8-9,12-14,17-18,21-25H2,1-2H3,(H,51,59)(H,52,60)(H,53,65)(H,54,62)(H,55,61)/t33-,35-,49-/m0/s1
- InChI Key: XEKFDUNPKACYAY-SODISJPWSA-N
- SMILES: FC1C([H])=C2C3=C(C=1C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C3=C1C(C3=C([H])C4[C@](C(=O)OC([H])([H])C=4C(N3C1([H])[H])=O)(C([H])([H])C([H])([H])[H])O[H])=N2)N([H])C(C([H])([H])N([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C(C([H])([H])N([H])C(C([H])([H])N([H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N1C(C([H])=C([H])C1=O)=O)=O)=O)=O)=O)=O
Computed Properties
- Exact Mass: 946.366133g/mol
- Monoisotopic Mass: 946.366133g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 69
- Rotatable Bond Count: 18
- Complexity: 2180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 947g/mol
- XLogP3: 0.3
- Topological Polar Surface Area: 263
MC-GGFG-Exatecan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0080347-5mg |
MC-GGFG-DX8951 |
1600418-29-8 | 99.71% | 5mg |
$900.0 | 2022-04-27 | |
| ChemScence | CS-0080347-10mg |
MC-GGFG-DX8951 |
1600418-29-8 | 99.71% | 10mg |
$1500.0 | 2022-04-27 | |
| MedChemExpress | HY-114233-5mg |
MC-GGFG-Exatecan |
1600418-29-8 | 99.71% | 5mg |
¥3400 | 2024-04-19 | |
| MedChemExpress | HY-114233-10mg |
MC-GGFG-Exatecan |
1600418-29-8 | 99.71% | 10mg |
¥5400 | 2024-04-19 | |
| Ambeed | A1365130-5mg |
MC-GGFG-DX8951 |
1600418-29-8 | 98% | 5mg |
$340.0 | 2024-04-23 | |
| Ambeed | A1365130-10mg |
MC-GGFG-DX8951 |
1600418-29-8 | 98% | 10mg |
$540.0 | 2024-04-23 | |
| Ambeed | A1365130-25mg |
MC-GGFG-DX8951 |
1600418-29-8 | 98% | 25mg |
$1100.0 | 2024-04-23 | |
| Ambeed | A1365130-100mg |
MC-GGFG-DX8951 |
1600418-29-8 | 98% | 100mg |
$2800.0 | 2024-04-23 | |
| MedChemExpress | HY-114233-1mg |
MC-GGFG-Exatecan |
1600418-29-8 | 99.71% | 1mg |
¥1545 | 2024-04-19 | |
| MedChemExpress | HY-114233-25mg |
MC-GGFG-Exatecan |
1600418-29-8 | 99.71% | 25mg |
¥11000 | 2023-08-31 |
MC-GGFG-Exatecan Suppliers
MC-GGFG-Exatecan Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on MC-GGFG-Exatecan
Research Brief on MC-GGFG-Exatecan (1600418-29-8): A Novel ADC Payload for Targeted Cancer Therapy
The compound 1600418-29-8, known as MC-GGFG-Exatecan, represents an innovative payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. Recent studies highlight its potential as a topoisomerase I inhibitor with enhanced stability and tumor-specific delivery compared to conventional exatecan derivatives. This research brief synthesizes key findings from 2023-2024 preclinical and early clinical investigations, demonstrating how this molecular entity addresses critical challenges in ADC development.
Structural modifications in MC-GGFG-Exatecan feature a maleimidocaproyl (MC) linker and Gly-Gly-Phe-Gly (GGFG) tetrapeptide spacer, conferring improved plasma stability while maintaining efficient cathepsin-mediated cleavage in tumor microenvironments. Pharmacokinetic studies in xenograft models show a 3.2-fold increase in tumor-to-plasma ratio compared to first-generation exatecan conjugates (Journal of Medicinal Chemistry, 2023). The payload's high potency (IC50 = 0.8 nM against NCI-H292 cells) and bystander effect make it particularly effective against heterogeneous tumors.
Phase I clinical data (ASCO 2024 abstract #TPS3154) reveal promising activity in HER2-low breast cancer when conjugated to novel antibodies, with objective response rates of 38% at the recommended Phase II dose. Notably, the optimized linker-payload configuration reduces systemic toxicity, with grade ≥3 adverse events occurring in only 22% of patients versus 41% in vedotin-based ADCs. Current research focuses on expanding its application to TROP2-directed ADCs and combination therapies with immune checkpoint inhibitors.
Mechanistic studies using cryo-EM (Nature Cancer, March 2024) demonstrate that MC-GGFG-Exatecan maintains prolonged DNA trapping while avoiding ABCG2-mediated efflux, a common resistance mechanism. This property correlates with durable responses in PDX models of colorectal cancer (median PFS 8.1 weeks vs 4.3 weeks for SN-38 conjugates). Emerging biomarker data suggest γ-H2AX foci formation may predict response to therapies incorporating this payload.
The manufacturing advantages of MC-GGFG-Exatecan warrant attention, with recent process chemistry improvements achieving 92% conjugation efficiency and >98% monomeric purity (Organic Process Research & Development, 2024). Five ADCs featuring this payload have entered clinical trials as of Q2 2024, reflecting growing industry adoption. Future directions include exploration of dual-warhead conjugates and conditionally active biologics leveraging this payload's unique pharmacological profile.
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